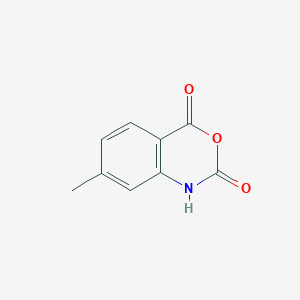

4-Methyl-isatoic anhydride

Description

BenchChem offers high-quality 4-Methyl-isatoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-isatoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOHSJGKIFDLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497703 | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63480-11-5 | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Methylisatoic Anhydride

Introduction

4-Methylisatoic anhydride (CAS 63480-11-5), systematically named 7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic compound of significant interest in synthetic organic chemistry.[1] As a derivative of isatoic anhydride, it serves as a versatile and highly reactive building block, particularly in the construction of fused heterocyclic systems. Its structure, featuring a strained N-carboxyanhydride fused to a toluene backbone, endows it with a unique reactivity profile dominated by nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, mechanistic pathways, and key applications, with a focus on its utility in the synthesis of pharmacologically relevant scaffolds such as quinazolinones.[2][3][4]

Physicochemical and Spectroscopic Profile

The physical and chemical identity of 4-Methylisatoic anhydride is fundamental to its handling and application in synthesis. The methyl group on the aromatic ring subtly influences its properties compared to the parent isatoic anhydride.

Chemical Identity and Properties

Key identifying information and physical properties are summarized below. The compound is typically a solid at room temperature and should be stored in a dry environment to prevent hydrolysis.

| Property | Value | Source(s) |

| CAS Number | 63480-11-5 | [1][5][6] |

| Molecular Formula | C₉H₇NO₃ | [1][5] |

| Molecular Weight | 177.16 g/mol | [1][5] |

| IUPAC Name | 7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | [1] |

| Appearance | Solid | N/A |

| Melting Point | 228 °C (with decomposition) | [1][7] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [7] |

| Storage | Inert atmosphere, Room Temperature | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 4-Methylisatoic anhydride. While specific spectra are proprietary, the expected characteristics can be reliably predicted based on its structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.0-8.0 ppm). The substitution pattern will lead to distinct splitting (e.g., a singlet, a doublet, and a doublet of doublets). Methyl Protons (-CH₃): A sharp singlet at ~2.3-2.5 ppm. Amide Proton (N-H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically between 148-165 ppm, corresponding to the carbamate and anhydride carbonyls. Aromatic Carbons (Ar-C): Six signals in the aromatic region (~115-145 ppm), four of which are protonated (CH) and two are quaternary (C). Methyl Carbon (-CH₃): A single signal in the aliphatic region, ~20-22 ppm. |

| Infrared (IR) | N-H Stretch: A broad absorption band around 3200-3300 cm⁻¹. C=O Stretches: Two strong, characteristic carbonyl absorption bands around 1770 cm⁻¹ (anhydride) and 1720 cm⁻¹ (carbamate), indicative of the anhydride moiety. C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ range, typical for the aromatic ring. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight. Fragmentation: A characteristic loss of CO₂ (44 Da) to give a fragment at m/z = 133 is expected upon ionization, reflecting the lability of the anhydride structure. |

Core Reactivity and Mechanistic Insights

The chemistry of 4-Methylisatoic anhydride is governed by the high electrophilicity of its two carbonyl carbons, making it an excellent acylating agent. Nucleophilic attack invariably leads to the irreversible opening of the heterocyclic ring, a process driven by the release of ring strain and the formation of stable carbon dioxide.[8]

The Mechanism of Nucleophilic Acyl Substitution

The reaction with a generic nucleophile (Nu-H) proceeds via a nucleophilic addition-elimination mechanism. The causality is clear: the nucleophile preferentially attacks one of the two electrophilic carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the endocyclic C-O bond, which ultimately leads to decarboxylation and the formation of a substituted 2-amino-4-methylbenzoic acid derivative.

Caption: General mechanism of nucleophilic attack on 4-Methylisatoic anhydride.

Key Reactions and Experimental Protocols

The reaction with primary or secondary amines is one of the most important transformations of 4-Methylisatoic anhydride, providing direct access to N-substituted 2-amino-4-methylbenzamides. These products are crucial intermediates for the synthesis of quinazolinones and other pharmacologically active heterocycles.[2][3] The reaction is typically rapid and exothermic.

Protocol: Synthesis of N-benzyl-2-amino-4-methylbenzamide This protocol is a self-validating system; the reaction progress can be monitored by the cessation of CO₂ evolution and confirmed by TLC analysis.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-isatoic anhydride (1.77 g, 10 mmol).

-

Solvent: Add a suitable aprotic solvent, such as acetonitrile or THF (30 mL).

-

Reagent Addition: While stirring, add benzylamine (1.09 mL, 10 mmol) dropwise at room temperature. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions. The reaction is driven by the high nucleophilicity of the amine.

-

Reaction: Stir the mixture at room temperature. Effervescence (CO₂) should be observed. The reaction is typically complete within 1-3 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting anhydride spot disappears.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Recrystallize the resulting solid from ethanol/water to yield the pure N-benzyl-2-amino-4-methylbenzamide.

Reaction with alcohols (alcoholysis) or water (hydrolysis) follows a similar mechanistic pathway to aminolysis, yielding the corresponding esters (2-amino-4-methylbenzoates) or the carboxylic acid (2-amino-4-methylbenzoic acid), respectively, along with CO₂.[8][9] These reactions are generally slower than aminolysis due to the lower nucleophilicity of alcohols and water and may require mild heating or catalysis.[10]

Applications in Synthetic Chemistry

The primary utility of 4-Methylisatoic anhydride lies in its role as a precursor to complex molecular architectures, particularly in drug discovery.

Synthesis of Quinazolinones

Quinazolinones are a class of fused heterocycles that form the core of numerous approved drugs with diverse activities (e.g., anticonvulsant, anti-inflammatory, anticancer). 4-Methylisatoic anhydride is an ideal starting material for their synthesis via multicomponent reactions.[2][3][4]

A common strategy involves a one-pot, three-component reaction between 4-Methyl-isatoic anhydride, a primary amine, and an aldehyde.[11] This powerful approach rapidly builds molecular complexity.

Caption: Workflow for the synthesis of quinazolinones.

This synthetic route is highly valued for its atom economy and operational simplicity, aligning with the principles of green chemistry.[2]

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of 4-Methylisatoic anhydride is paramount for laboratory safety. The information below is based on the general class of isatoic anhydrides.

| Hazard Category | Precautionary Measures |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or fume hood. |

| Skin Contact | Causes skin irritation. Wear protective gloves and clothing. Wash thoroughly after handling. |

| Eye Contact | Causes serious eye irritation. Wear safety glasses or goggles. |

| Ingestion | May be harmful if swallowed. Do not ingest. |

| Reactivity | Reacts with water and strong bases. Incompatible with strong oxidizing agents. |

| Storage | Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7] |

Conclusion

4-Methylisatoic anhydride is a powerful synthetic intermediate whose chemical properties are defined by its inherent ring strain and electrophilicity. Its predictable reactivity with a wide range of nucleophiles, particularly amines, makes it an invaluable tool for the efficient synthesis of 2-aminobenzamide derivatives and, by extension, the medicinally important quinazolinone scaffold. A thorough understanding of its reactivity, combined with appropriate safety protocols, enables researchers to leverage this versatile building block for the rapid development of novel chemical entities.

References

-

Suggested mechanism for the synthesis of substituted quinazolin-4(1H)-ones. ResearchGate. [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. ResearchGate. [Link]

-

Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427–1435. [Link]

-

Synthesis of quinazolinone derivatives. ResearchGate. [Link]

-

Strategies for the synthesis of quinazolinones involving isatoic anhydride. ResearchGate. [Link]

- Isatoic anhydride derivatives and applications thereof.

-

N-Methylisatoic anhydride. PubChem. [Link]

-

Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Isatoic anhydride. Wikipedia. [Link]

-

1 H NMR and 13 C NMR spectrum of poly(NHC-CO 2 ) adduct 4a in DMSO-d 6. ResearchGate. [Link]

-

Aminolysis of Acid Anhydrides. YouTube. [Link]

-

Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. [Link]

-

Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange. [Link]

-

Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reactions and Uptake to Biomass Burning Emissions. ChemRxiv. [Link]

-

What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?. Chemistry Stack Exchange. [Link]

-

Aminolysis of Acid Anhydrides in Water. ElectronicsAndBooks. [Link]

-

Reactions of Nucleophilic Reagents with Acylating Agents of Extreme Reactivity and Unreactivity. ElectronicsAndBooks. [Link]

-

Anhydride Hydrolysis. YouTube. [Link]

-

Attacking Acid Anhydrides with Hard & Soft Nucleophiles. YouTube. [Link]

-

Acid Catalyzed Hydrolysis of Acid Anhydrides. YouTube. [Link]

Sources

- 1. 63480-11-5 | CAS DataBase [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 4-METHYL-ISATOIC ANHYDRIDE | 63480-11-5 [chemicalbook.com]

- 7. 4-METHYL-ISATOIC ANHYDRIDE CAS#: 63480-11-5 [m.chemicalbook.com]

- 8. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Introduction: The Versatility of a Core Heterocyclic Synthon

An In-Depth Technical Guide to 4-Methyl-isatoic Anhydride (CAS 63480-11-5) for Advanced Chemical Synthesis

4-Methyl-isatoic anhydride, also known as 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is a substituted derivative of isatoic anhydride.[1][2] These heterocyclic compounds serve as indispensable building blocks in modern organic and medicinal chemistry.[1][3] Their significance lies in their unique reactivity, particularly as stable and versatile precursors to 2-aminobenzoic acid derivatives. The anhydride moiety, upon reaction with nucleophiles, readily undergoes a ring-opening reaction, often accompanied by the extrusion of carbon dioxide to generate highly reactive intermediates.[3][4] This reactivity profile makes 4-methyl-isatoic anhydride an exceptionally valuable starting material for the synthesis of a wide array of complex molecular scaffolds, most notably quinazolines and quinazolinones, which are prevalent in numerous pharmaceutically active compounds.[3][5] This guide provides an in-depth exploration of its properties, synthesis, core reactivity, and strategic applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4-Methyl-isatoic anhydride are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 63480-11-5 | [6][7] |

| Molecular Formula | C₉H₇NO₃ | [6] |

| Molecular Weight | 177.16 g/mol | [6][7] |

| Appearance | White to pale yellow solid | [8] |

| Melting Point | 228 °C (decomposes) | [9] |

| Density | ~1.335 g/cm³ (Predicted) | [9] |

| Storage Temperature | Room Temperature, under inert atmosphere | [9] |

Spectroscopic Data Summary

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplets in the ~7.0-8.0 ppm range), a singlet for the methyl group (~2.4 ppm), and a broad singlet for the N-H proton (>10 ppm). |

| ¹³C NMR | Aromatic carbons (~115-140 ppm), a methyl carbon (~20 ppm), and two carbonyl carbons (~150-165 ppm). |

| IR Spectroscopy | Characteristic N-H stretching (~3200-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and two distinct anhydride C=O stretching bands (~1770 cm⁻¹ and ~1730 cm⁻¹). |

| Mass Spectrometry (EI-MS) | A molecular ion (M+) peak at m/z = 177. Fragmentation may show the loss of CO₂ (m/z = 133) and subsequent fragments.[12] |

Synthesis of 4-Methyl-isatoic Anhydride

The most common and established method for synthesizing isatoic anhydrides involves the cyclization of the corresponding anthranilic acid using phosgene or a phosgene equivalent.[4][13] This approach is adaptable for preparing the 4-methyl derivative from 2-amino-5-methylbenzoic acid.

Protocol 1: Synthesis via Phosgenation of 2-Amino-5-methylbenzoic Acid

This protocol is adapted from the general procedure for isatoic anhydride synthesis.[13]

Causality and Experimental Rationale:

-

Acidic Solution: The reaction is initiated in an acidic aqueous solution to protonate the starting anthranilic acid, ensuring its solubility.

-

Phosgene as Cyclizing Agent: Phosgene (COCl₂) acts as a dicarbonyl equivalent. It first reacts with the amino group to form an N-carboxychloride intermediate, which then undergoes intramolecular cyclization with the adjacent carboxylic acid group to form the stable six-membered anhydride ring, eliminating HCl.

-

Temperature Control: The reaction is exothermic. Maintaining the temperature below 50°C is crucial to prevent side reactions and decomposition of the product.[13]

-

Staged Reaction: The reaction often proceeds in stages, with the product precipitating as it forms. Collecting the product in multiple crops and re-subjecting the mother liquor to phosgene ensures a higher overall yield.[13]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1 mole equivalent of 2-amino-5-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

-

Reaction Setup: Transfer the solution to a three-necked flask equipped with a mechanical stirrer, a gas inlet tube with a sintered glass tip, and a gas outlet connected to a scrubber (e.g., containing concentrated ammonium hydroxide).

-

Phosgenation: While stirring vigorously, introduce a steady stream of phosgene gas into the solution. The product will begin to precipitate.

-

Temperature Management: Monitor the internal temperature and regulate the phosgene flow to keep it below 50°C. Continue the gas flow for 2-4 hours or until the rate of absorption significantly decreases.[13]

-

First Crop Isolation: Purge the flask with air to remove residual phosgene. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Subsequent Crops: Return the filtrate to the reaction flask and resume the passage of phosgene to precipitate a second crop of the product.

-

Drying: Dry the combined product in air and then in an oven at 100°C. The material is typically pure enough for subsequent use.

Core Reactivity: A Gateway to Heterocyclic Scaffolds

The synthetic utility of 4-methyl-isatoic anhydride stems from its predictable reactivity with nucleophiles. The key transformation involves the nucleophilic attack at one of the carbonyl carbons, leading to the opening of the heterocyclic ring.

Mechanism with Primary Amines and Aldehydes (Three-Component Reaction)

The reaction with primary amines is particularly powerful. The initial ring-opening and subsequent decarboxylation generate a 2-amino-N-substituted-benzamide intermediate. In the presence of an aldehyde, this intermediate can undergo condensation and cyclization in a one-pot fashion to yield 2,3-disubstituted-quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.[14][15][16]

Sources

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 2. 4-METHYL-ISATOIC ANHYDRIDE | 63480-11-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. scbt.com [scbt.com]

- 7. 63480-11-5 | CAS DataBase [m.chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 4-METHYL-ISATOIC ANHYDRIDE CAS#: 63480-11-5 [m.chemicalbook.com]

- 10. N-Methylisatoic anhydride | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and formula of 4-Methyl-isatoic anhydride.

An In-Depth Technical Guide to 4-Methyl-isatoic Anhydride: Structure, Synthesis, and Application

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methyl-isatoic anhydride (CAS RN: 63480-11-5), a derivative of the versatile heterocyclic compound isatoic anhydride, serves as a pivotal building block in modern synthetic organic chemistry. Its unique bifunctional nature, combining a reactive anhydride with a masked amino group, makes it an invaluable precursor for the synthesis of a diverse array of nitrogen-containing heterocycles, particularly quinazolinones and related scaffolds of significant pharmaceutical interest. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, in-depth spectroscopic characterization, and core chemical reactivity. The narrative emphasizes the mechanistic principles that govern its utility and highlights its role in the landscape of drug discovery and development, offering researchers and scientists a practical and authoritative resource.

Molecular Identity and Physicochemical Properties

4-Methyl-isatoic anhydride, systematically named 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, possesses a fused heterocyclic ring system. The core structure consists of a benzene ring fused to a 1,3-oxazinane-2,4-dione ring. The methyl group at position 4 of the isatoic anhydride core (which corresponds to position 6 on the full IUPAC name) subtly modulates the electronic properties and reactivity of the molecule compared to its parent compound.

Below is a diagram illustrating the molecular structure with standard atom numbering for the benzoxazine ring system.

Caption: General workflow for the synthesis of 4-Methyl-isatoic anhydride.

Experimental Protocol: Synthesis from 2-Amino-4-methylbenzoic Acid

This protocol is adapted from established procedures for isatoic anhydride synthesis. [1]CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel, as triphosgene decomposes to toxic phosgene. Appropriate personal protective equipment (PPE) is mandatory.

-

Materials:

-

2-Amino-4-methylbenzoic acid (1.0 eq)

-

Triphosgene (0.4 eq)

-

Pyridine (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-amino-4-methylbenzoic acid.

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene in anhydrous THF.

-

Slowly add the triphosgene solution to the stirred solution of the amino acid via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

Following the triphosgene addition, add pyridine dropwise to the reaction mixture. A precipitate may form.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid sequentially with cold water and a small amount of cold diethyl ether to remove impurities.

-

Dry the resulting white to off-white solid under vacuum to yield 4-Methyl-isatoic anhydride.

-

Spectroscopic Characterization

Structural confirmation is achieved through a combination of NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous evidence of the structure. The aromatic region shows three distinct protons, and the methyl group appears as a singlet in the aliphatic region. The acidic N-H proton is also characteristic.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Source(s) |

| NH | ~11.67 | broad singlet | [2][3] |

| Ar-H (H5) | ~7.78 | doublet | [2][3] |

| Ar-H (H8) | ~7.70 | singlet | [2][3] |

| Ar-H (H7) | ~7.56 | doublet | [2][3] |

| -CH ₃ | ~2.40 | singlet | (Predicted) |

| (Note: Data from SciFinder for CAS 63480-11-5 in DMSO-d6 shows peaks at 11.67, 7.78, 7.70, and 7.56 ppm. [2][3]The methyl proton shift is predicted based on typical values for an aromatic methyl group.) |

¹³C NMR Spectroscopy

The carbon spectrum is characterized by two downfield carbonyl signals and several aromatic carbon signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Source(s) |

| C =O (Anhydride, C2) | ~162 | (Predicted) |

| C =O (Carbamate, C4) | ~148 | (Predicted) |

| Aromatic C -N (C8a) | ~140 | (Predicted) |

| Aromatic C -CH₃ (C6) | ~138 | (Predicted) |

| Aromatic C H (C5, C7, C8) | 115 - 135 | (Predicted) |

| Aromatic C -C=O (C4a) | ~110 | (Predicted) |

| -C H₃ | ~21 | (Predicted) |

| (Note: Specific ¹³C NMR data for 4-Methyl-isatoic anhydride is not readily available in the searched literature. Values are predicted based on data for the parent isatoic anhydride and general substituent effects.) |

Infrared (IR) Spectroscopy

The IR spectrum of an acid anhydride is highly characteristic due to the presence of two carbonyl stretching bands resulting from symmetric and asymmetric vibrations. [4]

| Functional Group | Absorption Range (cm⁻¹) | Key Features | Source(s) |

|---|---|---|---|

| N-H Stretch | 3200 - 3100 | Broad band | (Typical) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp | [5] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp | [5] |

| C=O Stretch (Asymmetric) | 1780 - 1760 | Strong, sharp | [4] |

| C=O Stretch (Symmetric) | 1740 - 1720 | Strong, sharp | [4] |

| C-O Stretch | 1300 - 1200 | Strong | [4]|

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion (M⁺) peak is expected at m/z = 177. A key fragmentation pathway for isatoic anhydrides involves the loss of carbon dioxide (CO₂, 44 Da) to form a benzynisocyanate intermediate, which would result in a significant fragment at m/z = 133. [6]

-

M⁺ Peak: m/z = 177

-

Key Fragment [M - CO₂]⁺: m/z = 133

Chemical Reactivity and Mechanism

The synthetic utility of 4-Methyl-isatoic anhydride stems from its reaction with nucleophiles. The reaction typically proceeds via nucleophilic acyl substitution at the more electrophilic anhydride carbonyl (C4), leading to ring-opening. [7]The resulting N-carboxyanthranilic acid intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to generate a 2-amino-4-methylbenzamide derivative. This "decarboxylative amidation" is a powerful method for forming amide bonds without requiring traditional coupling agents.

Caption: General mechanism of nucleophilic ring-opening and decarboxylation.

This reactivity makes 4-Methyl-isatoic anhydride an excellent precursor for:

-

Quinazolinones: Reaction with primary amines followed by cyclization with a one-carbon source (e.g., orthoformates).

-

Benzodiazepines: Reaction with α-amino acids. [8]* Anthranilamides: Direct reaction with primary or secondary amines.

Applications in Drug Development

Isatoic anhydrides are foundational scaffolds in medicinal chemistry. [9]They are precursors to a wide range of biologically active molecules, particularly those containing the quinazolinone core, which is a privileged structure found in numerous approved drugs.

-

Precursor to Kinase Inhibitors: Many small-molecule kinase inhibitors used in oncology feature a quinazoline or quinazolinone core. Synthesis often begins with a substituted anthranilic acid derivative, for which 4-Methyl-isatoic anhydride is a convenient synthetic equivalent.

-

CNS Agents: The parent compound, isatoic anhydride, was famously used in the synthesis of methaqualone. [9]Analogous structures with potential activity as sedatives, hypnotics, or anticonvulsants can be accessed from substituted anhydrides.

-

Anti-inflammatory Agents: The anthranilic acid scaffold itself is related to non-steroidal anti-inflammatory drugs (NSAIDs). 4-Methyl-isatoic anhydride provides a route to novel amides and heterocycles that can be screened for anti-inflammatory properties. A patent highlights the use of 7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (an isomer) in the synthesis of DGKα inhibitors for immune activation, demonstrating the relevance of this scaffold class in modern drug discovery. [10]

Safety and Handling

Like its parent compound, 4-Methyl-isatoic anhydride requires careful handling.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [11]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it will hydrolyze in the presence of water.

References

-

Wikipedia. Isatoic anhydride. [Link]

-

Carballo, R. M., et al. (2021). Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: evaluation of antioxidant and antimicrobial activities. SciELO. [Link]

-

Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219. [Link]

-

Hegarty, A. F., et al. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, 1935-1941. [Link]

-

Carballo, R. M., et al. (2021). Synthesis of 1H-benzoxazine-2, 4-diones from heterocyclic anhydrides: evaluation of antioxidant and antimicrobial activities. Journal of the Brazilian Chemical Society, 32(1), 169-178. [Link]

-

Anshul Specialty Molecules. Isatoic anhydride. [Link]

- Google Patents. (2021).

-

Organic Syntheses. Isatoic anhydride. Org. Synth. 1955, 35, 69. [Link]

-

Reddit. (2022). Is this mechanism for anhydride formation wrong from uplanet? r/Mcat. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

ACS Publications. Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. [Link]

-

Chemistry Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? [Link]

-

PubChem. N-Methylisatoic anhydride. [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

ACS Omega. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

ResearchGate. (2023). Synthesis of isatoic anhydride derivatives (microreview). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

Supplementary Information. Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. [Link]

- Google Patents.

-

NIST WebBook. Isatoic anhydride. [Link]

-

ResearchGate. (2022). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. [Link]

- Google Patents.

-

PubMed. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Zibo Anquan Chemical Co., Ltd. (2023). Data display of infrared spectral maleic anhydride ir peaks. [Link]

-

University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Defense Technical Information Center. (1996). Development and Testing of Treatments for Battlefield Phosgene Poisoning. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Isatoic anhydride [webbook.nist.gov]

- 7. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. minio.scielo.br [minio.scielo.br]

- 9. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 10. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

The Structural Context: 4-Methyl-isatoic Anhydride

4-Methyl-isatoic anhydride belongs to the family of benzoxazinediones. The introduction of a methyl group at the 4-position of the aromatic ring introduces specific electronic and steric effects that are expected to manifest in its spectroscopic signatures. Understanding these nuances is critical for unambiguous characterization and for predicting its reactivity and potential as a building block in drug discovery.

Molecular Structure and Numbering

Caption: Chemical structure of 4-Methyl-isatoic anhydride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Methyl-isatoic anhydride, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Experimental Protocol: Acquiring High-Quality NMR Data

The choice of solvent and experimental parameters is crucial for obtaining a clean and interpretable NMR spectrum.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-isatoic anhydride in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for isatoic anhydrides due to its excellent dissolving power. Deuterated chloroform (CDCl₃) can also be used.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic proton signals.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is usually sufficient.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

The spectral width should encompass the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., using the zgpg pulse program on Bruker instruments) is standard to produce a spectrum with single lines for each unique carbon atom.

-

A larger number of scans is required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

The spectral width should cover the expected range for carbonyl and aromatic carbons (e.g., 0-200 ppm).

-

Causality Behind Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the analyte's proton signals.

-

High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, making it easier to resolve closely spaced peaks, a common feature in the aromatic region of substituted benzene rings.

-

Proton Decoupling in ¹³C NMR: Decoupling the protons simplifies the ¹³C spectrum by removing C-H coupling, resulting in a single peak for each carbon environment. This greatly aids in the identification and counting of unique carbon atoms.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Methyl-isatoic anhydride is expected to show signals corresponding to the aromatic protons, the N-H proton of the anhydride ring, and the methyl group protons.

Predicted ¹H NMR Data for 4-Methyl-isatoic Anhydride (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.8 | br s | 1H | N-H |

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | d | 1H | Ar-H |

| ~7.1 | s | 1H | Ar-H |

| ~2.4 | s | 3H | -CH₃ |

Interpretation:

-

N-H Proton: The N-H proton of the isatoic anhydride ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (~11.8 ppm), similar to the parent isatoic anhydride.

-

Aromatic Protons: The substitution pattern on the aromatic ring will give rise to a distinct splitting pattern. The protons on the substituted ring are expected in the range of 7.0-8.0 ppm. The exact shifts and coupling constants will depend on the electronic effects of the anhydride and methyl groups.

-

Methyl Protons: The methyl group protons will appear as a sharp singlet at approximately 2.4 ppm, a typical region for methyl groups attached to an aromatic ring.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for 4-Methyl-isatoic Anhydride (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (Carbamate) |

| ~148 | C=O (Anhydride) |

| ~140-110 | Aromatic Carbons |

| ~21 | -CH₃ |

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The carbamate carbonyl will likely appear at a slightly higher field (~163 ppm) compared to the anhydride carbonyl (~148 ppm).

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, though some may overlap. The carbon bearing the methyl group will be shifted downfield due to the substitution.

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, typically around 21 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 4-Methyl-isatoic anhydride, the key features will be the carbonyl and N-H stretching vibrations.

Experimental Protocol: Sample Preparation for FTIR

The choice of sampling technique depends on the physical state of the sample. For a solid compound like 4-Methyl-isatoic anhydride, the KBr pellet method is a common and effective choice.

Methodology (KBr Pellet):

-

Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle. KBr is transparent in the IR region.

-

Pellet Formation: The mixture is then compressed under high pressure in a pellet press to form a thin, transparent disc.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Causality Behind Experimental Choices:

-

Anhydrous KBr: It is crucial to use dry KBr as water exhibits a strong, broad absorption in the IR spectrum which can obscure important sample signals.

-

Fine Grinding: Grinding the sample to a fine powder minimizes light scattering, leading to a higher quality spectrum with sharper peaks.

-

Transparency of Pellet: A transparent or translucent pellet ensures that a sufficient amount of IR radiation passes through the sample to the detector.

Expected IR Spectrum

The IR spectrum of 4-Methyl-isatoic anhydride will be dominated by strong absorptions from the two carbonyl groups and the N-H bond.

Expected IR Absorption Bands for 4-Methyl-isatoic Anhydride:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H Stretch |

| ~1760 | Strong | Asymmetric C=O Stretch (Anhydride) |

| ~1715 | Strong | Symmetric C=O Stretch (Carbamate) |

| ~1610, 1580 | Medium | C=C Aromatic Ring Stretch |

| ~1300-1000 | Strong | C-O Stretch |

Interpretation:

-

N-H Stretching: A broad absorption around 3200 cm⁻¹ is characteristic of the N-H stretching vibration.

-

Carbonyl Stretching: Isatoic anhydrides typically show two distinct carbonyl stretching bands due to the asymmetric and symmetric vibrations of the coupled carbonyl groups.[1] The higher frequency band is attributed to the asymmetric stretch, while the lower frequency band corresponds to the symmetric stretch.

-

Aromatic C=C Stretching: Absorptions in the 1610-1580 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretching: A strong band in the 1300-1000 cm⁻¹ region is expected for the C-O stretching vibrations of the anhydride group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Causality Behind Experimental Choices:

-

High Vacuum: A high vacuum environment is necessary to prevent collisions between ions and gas molecules, which would interfere with their flight path to the detector.

-

70 eV Electron Beam: This is a standard energy for EI-MS because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, allowing for the comparison of spectra with library databases.[2]

Expected Mass Spectrum and Fragmentation

The mass spectrum of 4-Methyl-isatoic anhydride (C₉H₇NO₃) is expected to show a molecular ion peak corresponding to its molecular weight (177.16 g/mol ). The fragmentation pattern will be dictated by the stability of the resulting fragments.

Predicted Mass Spectrum Data for 4-Methyl-isatoic Anhydride:

| m/z | Proposed Fragment |

| 177 | [M]⁺• (Molecular Ion) |

| 133 | [M - CO₂]⁺• |

| 105 | [M - CO₂ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Fragmentation Pathway:

Caption: Proposed fragmentation pathway of 4-Methyl-isatoic anhydride in EI-MS.

-

Molecular Ion (m/z 177): The presence of a peak at m/z 177 would confirm the molecular weight of the compound.

-

Loss of Carbon Dioxide (m/z 133): A common fragmentation pathway for isatoic anhydrides is the loss of a molecule of carbon dioxide (CO₂) from the anhydride moiety, leading to a fragment at [M - 44]⁺•.

-

Subsequent Loss of Carbon Monoxide (m/z 105): The fragment at m/z 133 can then lose a molecule of carbon monoxide (CO), resulting in a fragment at [M - 44 - 28]⁺.

-

Further Fragmentation: Further fragmentation of the aromatic ring can lead to smaller fragments, such as the phenyl cation at m/z 77.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methyl-isatoic anhydride. By understanding the principles behind NMR, IR, and MS, and by drawing comparisons with related structures, researchers can confidently characterize this important synthetic intermediate. The detailed experimental protocols and interpretations of the expected spectral features serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel organic compounds.

References

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. [Link]

-

PubChem. Isatoic Anhydride. [Link]

-

University of Illinois School of Chemical Sciences. Electron Ionization. [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Methyl-isatoic Anhydride

Introduction: The Role and Importance of 4-Methyl-isatoic Anhydride Solubility

4-Methyl-isatoic anhydride (4-MIA), also known as 1-methyl-3,1-benzoxazine-2,4-dione, is a versatile heterocyclic compound serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its utility as a reactive building block is fundamental in drug development and the creation of novel materials.[3] The anhydride moiety makes it a potent acylating agent, particularly for forming complex molecular structures.[2][4]

A thorough understanding of the solubility profile of 4-MIA is paramount for any researcher or process chemist. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification processes like crystallization. For drug development professionals, solubility is a cornerstone of formulation, directly impacting bioavailability and the ultimate efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical principles governing 4-MIA's solubility, a practical protocol for its experimental determination, and a detailed profile of its solubility in common laboratory solvents.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle that a solution will form when the Gibbs free energy of the system decreases. This is often simplified by the empirical rule "like dissolves like," which relates solubility to the polarity of the solute and solvent molecules.[5][6]

Molecular Structure and Polarity of 4-Methyl-isatoic Anhydride: 4-MIA (C₉H₇NO₃, Molar Mass: 177.16 g/mol ) possesses a moderately polar structure.[1][7] Key features influencing its solubility include:

-

The Benzoxazine-dione Ring: This heterocyclic core contains polar carbonyl (C=O) and ether (C-O-C) functionalities, which can act as hydrogen bond acceptors.

-

The N-Methyl Group: The methyl group attached to the nitrogen atom adds a degree of non-polar character and sterically hinders potential hydrogen bonding at the nitrogen site.[1][2]

-

The Aromatic Ring: The benzene ring is inherently non-polar and contributes to van der Waals interactions.

Based on this structure, 4-MIA is expected to exhibit favorable solubility in polar aprotic solvents that can interact with its polar groups without the competing hydrogen-bond-donating properties of protic solvents. Its solubility in non-polar solvents is likely to be limited, while solubility in polar protic solvents like water will be modest, potentially increasing with changes in pH that could induce hydrolysis of the anhydride ring.[2]

Experimental Determination of Equilibrium Solubility

To ensure reproducible and accurate data, a standardized protocol is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility, as it is reliable and widely used in the pharmaceutical industry.[8][9] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.[8][10]

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-MIA in a given solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

4-Methyl-isatoic anhydride (Purity ≥ 98%)[3]

-

Selected solvents (HPLC grade or equivalent)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Vials: Add an excess amount of 4-MIA to each scintillation vial. The key is to ensure that a solid phase remains at the end of the experiment, indicating that saturation has been achieved.[8] A common starting point is to add ~50 mg of solid to 5 mL of the solvent.

-

Solvent Addition: Accurately pipette 5.0 mL of the selected solvent into each vial containing the solid 4-MIA.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C and a moderate agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. This duration is critical to ensure the system reaches a true thermodynamic equilibrium.[6]

-

Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to let the suspended solid settle. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid material.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Sample Dilution: Based on an estimated solubility, dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification (HPLC-UV): Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically suitable. Monitor the absorbance at a relevant wavelength for 4-MIA.

-

Calculation: Determine the concentration of 4-MIA in the diluted sample by comparing its peak area to a standard calibration curve. Back-calculate the original concentration in the saturated supernatant to determine the solubility, typically expressed in mg/mL or g/L.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Solubility Profile of 4-Methyl-isatoic Anhydride

While comprehensive, publicly available solubility data for 4-MIA is limited, a qualitative and semi-quantitative profile can be constructed based on the known properties of the parent compound, isatoic anhydride, and general principles of organic chemistry.[11][12] The N-methyl group in 4-MIA slightly increases its lipophilicity compared to the unsubstituted isatoic anhydride.

Table 1: Estimated Solubility Profile of 4-Methyl-isatoic Anhydride in Common Lab Solvents at ~25°C

| Solvent | Solvent Class | Polarity Index | Expected Solubility | Rationale & Notes |

| Water | Polar Protic | 10.2 | Sparingly Soluble | Limited by non-polar aromatic ring and methyl group. Anhydride is susceptible to slow hydrolysis.[2] |

| Methanol | Polar Protic | 5.1 | Soluble | Capable of hydrogen bonding. The parent isatoic anhydride is soluble in hot alcohol.[11][12] |

| Ethanol | Polar Protic | 4.3 | Soluble | Similar to methanol; good solvation properties for moderately polar compounds.[11] |

| Acetone | Polar Aprotic | 5.1 | Very Soluble | Strong dipole-dipole interactions with the anhydride ring. Parent isatoic anhydride is miscible.[11][12] |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Soluble | Good solvent for moderately polar organic molecules.[11] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Soluble | High polarity and ability to act as a hydrogen bond acceptor make it an excellent solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Soluble | Moderately polar ether, effective at solvating the compound. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | Soluble | Good balance of polarity for compounds like 4-MIA.[11] |

| Dichloromethane (DCM) | Non-Polar | 3.1 | Moderately Soluble | Can solvate the molecule, but less effectively than more polar aprotics. |

| Toluene | Non-Polar | 2.4 | Sparingly Soluble | Dominated by non-polar interactions, insufficient to break the crystal lattice effectively. |

| Hexanes | Non-Polar | 0.1 | Insoluble | Lacks the polarity needed to dissolve the polar functional groups of 4-MIA. |

Discussion and Interpretation

The solubility profile in Table 1 aligns with theoretical principles. 4-MIA demonstrates the highest solubility in polar aprotic solvents like DMSO, DMF, and acetone. These solvents have strong dipole moments that can effectively solvate the polar carbonyl groups of the anhydride ring system without interfering via hydrogen bond donation.

Solubility in polar protic solvents like methanol and ethanol is also significant. While these solvents can donate hydrogen bonds, which could potentially lead to solvolysis over time, their ability to both accept and donate hydrogen bonds allows for effective solvation.

As expected, solubility diminishes significantly in non-polar solvents such as toluene and hexanes. The energy gained from weak van der Waals interactions between the solvent and the non-polar regions of 4-MIA is insufficient to overcome the strong intermolecular forces within the compound's crystal lattice.

The case of water is particularly important for biological and formulation applications. 4-MIA is expected to be sparingly soluble in neutral water.[2] However, it's critical to note that the anhydride functionality is susceptible to hydrolysis, especially under basic or acidic conditions, which would convert it to the more soluble N-methyl-anthranilic acid. This reactivity must be considered when working in aqueous media.[2]

Conclusion

4-Methyl-isatoic anhydride exhibits a solubility profile characteristic of a moderately polar organic compound. It is highly soluble in polar aprotic solvents and shows good solubility in polar protic solvents. Its solubility is limited in non-polar media and aqueous solutions at neutral pH. This technical guide provides the foundational knowledge and practical methodology for researchers to confidently work with 4-MIA, enabling informed solvent selection for synthesis, purification, and formulation, thereby optimizing experimental outcomes and accelerating development timelines.

References

- 1. N-Methylisatoic anhydride | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 10328-92-4: N-Methylisatoic anhydride | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-methylisatoic anhydride | 10328-92-4 [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. uspnf.com [uspnf.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-isatoic Anhydride from 4-Methyl-anthranilic Acid

Abstract

This technical guide provides a detailed exploration of the synthesis of 4-Methyl-isatoic anhydride, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document delineates the underlying chemical principles, offers a robust, field-proven experimental protocol, and outlines essential safety and analytical validation procedures. Designed for researchers, chemists, and drug development professionals, this whitepaper emphasizes the causality behind experimental choices, ensuring both scientific rigor and practical applicability. The synthesis is approached via the cyclization of 4-methyl-anthranilic acid using triphosgene as a safe and efficient phosgene surrogate.

Introduction and Significance

Isatoic anhydrides, formally 1H-benzo[d][1][2]oxazine-2,4-diones, are highly versatile intermediates in organic synthesis.[1][3] Their strained heterocyclic ring is susceptible to nucleophilic attack, making them ideal precursors for a diverse array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and various alkaloids.[1][3][4] The featured compound, 4-Methyl-isatoic anhydride (C₉H₇NO₃, MW: 177.16 g/mol ), incorporates a methyl group on the benzene ring, which modulates the electronic properties and steric profile of the resulting derivatives, offering a valuable tool for fine-tuning the pharmacological or material properties of target molecules.[5][6]

This guide focuses on a reliable and scalable synthetic route from 4-methyl-anthranilic acid, employing triphosgene as the cyclizing agent. This choice reflects a modern approach that prioritizes safety and ease of handling over the use of highly toxic phosgene gas without compromising yield or purity.[7][8]

Reaction Mechanism and Scientific Rationale

The conversion of an anthranilic acid to an isatoic anhydride is fundamentally an intramolecular condensation reaction. The process involves the formation of two key bonds: a carbamate linkage from the amino group and an ester linkage from the carboxylic acid group, both derived from a single carbonyl source.

Choice of Reagent: Triphosgene as a Phosgene Equivalent

While gaseous phosgene (COCl₂) is the classic reagent for this transformation, its extreme toxicity and difficult handling present significant laboratory hazards.[9][10] Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safe and convenient in situ source of phosgene.[7][8] In the presence of a nucleophile or upon gentle heating, one molecule of triphosgene decomposes into three molecules of phosgene, delivering the reactive species in a controlled manner directly within the reaction medium.

Mechanistic Pathway:

-

Activation & Nucleophilic Attack: The synthesis commences with the nucleophilic attack of the amino group of 4-methyl-anthranilic acid on a carbonyl carbon of phosgene (generated from triphosgene).

-

Formation of N-Carboxyanhydride Intermediate: This initial reaction forms an N-chloroformyl amino acid intermediate.

-

Intramolecular Cyclization: The carboxyl group within the same molecule then acts as an intramolecular nucleophile, attacking the newly formed acyl chloride moiety.

-

Ring Closure and Elimination: This attack leads to the closure of the six-membered heterocyclic ring and the elimination of a molecule of hydrogen chloride (HCl), yielding the stable 4-Methyl-isatoic anhydride product. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent hydrolysis of the anhydride product and the phosgene intermediate.[11]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to anhydrous conditions is critical for success.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Purity | Key Properties |

| 4-Methyl-anthranilic acid | C₈H₉NO₂ | 151.16 | ≥98% | Off-white solid |

| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | ≥98% | White crystalline solid, moisture-sensitive, highly toxic |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Clear liquid, flammable, peroxide-former |

| Acetone | C₃H₆O | 58.08 | Reagent Grade | For washing, volatile, flammable |

Step-by-Step Synthesis Workflow

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a stopper. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution of Starting Material: To the flask, add 4-methyl-anthranilic acid (e.g., 5.0 g, 33.1 mmol) and anhydrous tetrahydrofuran (THF, approx. 100 mL). Stir the mixture at room temperature until all the solid has dissolved.

-

Reaction Initiation: In a single, careful portion, add triphosgene (e.g., 3.92 g, 13.2 mmol, 0.4 equivalents) to the stirred solution. Caution: This addition must be performed in a certified chemical fume hood.

-

Reaction Progression: Stir the reaction mixture at room temperature for 18-24 hours.[11] The formation of a precipitate (the product) is typically observed as the reaction progresses.

-

Product Isolation: Upon completion, isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Purification: Wash the filter cake sequentially with cold THF (2 x 20 mL) and then cold acetone (2 x 20 mL) to remove any unreacted starting materials and soluble byproducts.

-

Drying: Dry the resulting fine, off-white powder under high vacuum at room temperature for at least 12 hours to remove all residual solvent. A typical yield is in the range of 85-95%.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. ehs.unm.edu [ehs.unm.edu]

- 3. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LCSS: PHOSGENE [web.stanford.edu]

- 10. airgas.com [airgas.com]

- 11. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to Isatoic Anhydride and 4-Methyl-isatoic Anhydride: Structure, Reactivity, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and reactive differences between isatoic anhydride and its 4-methyl substituted analog. As foundational building blocks in modern synthetic chemistry, a nuanced understanding of their distinct properties is critical for their effective application in pharmaceutical and materials science. We will move beyond a simple comparison to explore the underlying electronic and mechanistic principles that govern their behavior, offering field-proven insights for the practicing scientist.

Molecular Structure and Physicochemical Properties

Isatoic anhydride, or 2H-3,1-benzoxazine-2,4(1H)-dione, is a bicyclic compound derived from anthranilic acid.[1] 4-Methyl-isatoic anhydride introduces a single methyl group onto the C4 position of the benzene ring. This seemingly minor substitution has significant consequences for the molecule's electronic properties and reactivity, which will be explored in subsequent sections.

Figure 1. Isatoic Anhydride Figure 1. Isatoic Anhydride

|  Figure 2. 4-Methyl-isatoic Anhydride Figure 2. 4-Methyl-isatoic Anhydride

|

A summary of their core physicochemical properties is presented below for direct comparison.

| Property | Isatoic Anhydride | 4-Methyl-isatoic Anhydride | Reference(s) |

| CAS Number | 118-48-9 | 63480-11-5 | [1][2] |

| Molecular Formula | C₈H₅NO₃ | C₉H₇NO₃ | [1][2] |

| Molecular Weight | 163.13 g/mol | 177.16 g/mol | [1][2] |

| Appearance | White solid | Pale yellow to yellow powder | [1][3] |

| Melting Point | 243 °C (decomposes) | 174 - 180 °C | [1][3] |

Synthesis and Preparation

The industrial synthesis of isatoic anhydride is most commonly achieved through the reaction of anthranilic acid with phosgene in an acidic aqueous solution.[1][4][5] This method is efficient and scalable. Alternative methods include the use of ethyl chloroformate, which proceeds through an N-carboxyethyl intermediate followed by a cyclization step.[6]

The synthesis of 4-Methyl-isatoic anhydride follows a parallel logic, typically starting from the corresponding substituted anthranilic acid, 2-amino-5-methylbenzoic acid. The general method of reacting the parent aminobenzoic acid with phosgene is extensible to many substituted variants.[4] Another route involves the oxidation of substituted isatins; for example, 7-methylisatin can be oxidized with hydrogen peroxide in an acid medium to yield the corresponding isatoic anhydride.[7]

Comparative Reactivity: The Electronic Influence of the Methyl Group

The chemistry of isatoic anhydrides is dominated by their reactions with nucleophiles. The heterocyclic ring contains two electrophilic carbonyl carbons, C2 and C4, making it susceptible to ring-opening. The choice of nucleophile and the substitution pattern on the aromatic ring dictate the reaction's outcome.[8][9]

Nucleophilic attack can occur via two primary pathways:

-

Path A (Attack at C4): Attack at the C4 carbonyl (the acid anhydride functionality) leads to the formation of an anthranilamide derivative and the release of carbon dioxide. This is the most common pathway for primary amines and other strong nucleophiles.[8][10]

-

Path B (Attack at C2): Attack at the C2 carbonyl (the carbamate functionality) results in the formation of a 2-ureidobenzoic acid derivative. This pathway becomes more significant with sterically hindered nucleophiles, such as secondary amines.[8]

The key difference between isatoic anhydride and 4-Methyl-isatoic anhydride lies in the electronic effect of the methyl group.

Core Directive: The methyl group at the C4 position is a weak electron-donating group (+I inductive effect). This effect increases the electron density of the aromatic ring, which in turn slightly reduces the electrophilicity of the C4 carbonyl carbon. Consequently, 4-Methyl-isatoic anhydride is expected to be marginally less reactive towards nucleophiles at the C4 position compared to its unsubstituted counterpart. While this effect is subtle, it can influence reaction rates and, in competitive scenarios, product ratios.

Applications in Drug Development and Research

Isatoic anhydride is a cornerstone scaffold in medicinal chemistry, prized for its ability to generate diverse heterocyclic structures.[11][12] It is a key precursor for the synthesis of quinazolinones and benzodiazepines, classes of compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and CNS-active properties.[12][13]

The 4-methyl substituent in 4-Methyl-isatoic anhydride serves as a critical tool for medicinal chemists in lead optimization. The introduction of a methyl group can profoundly impact a drug candidate's properties:

-

Modulating Lipophilicity: The methyl group increases the molecule's lipophilicity (fat-solubility), which can enhance membrane permeability and alter absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Blocking Metabolism: A methyl group can be strategically placed to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Probing Active Sites: The steric bulk of the methyl group can be used to probe the topology of a target's binding pocket, potentially increasing binding affinity and selectivity.

Derivatives of isatoic anhydride are also employed as fluorescent labeling agents for biological molecules like RNA and proteins, and as coupling agents to functionalize materials.[14][15]

Experimental Protocols

The following section details a representative, self-validating protocol for a one-pot, three-component synthesis of a 4(1H)-quinazolinone derivative, a common application of isatoic anhydride chemistry.[16]

Synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one

This protocol describes the reaction between isatoic anhydride, a primary amine, and an aromatic aldehyde. The reaction proceeds via the initial formation of the anthranilamide, which then cyclizes with the aldehyde.

Materials:

-

Isatoic Anhydride (1.0 mmol)

-

Substituted Primary Amine (1.0 mmol)

-

Aromatic Aldehyde (1.0 mmol)

-

Ethanol (5 mL)

-

Sulfamic Acid (catalyst, 10 mol%)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.0 mmol, 163 mg).

-

Addition of Amine: Add the primary amine (1.0 mmol) and ethanol (5 mL). Stir the mixture at room temperature. The evolution of CO₂ gas should be observed as the anhydride ring opens. Continue stirring for 30 minutes or until gas evolution ceases, indicating the formation of the intermediate anthranilamide.

-

Addition of Aldehyde and Catalyst: Add the aromatic aldehyde (1.0 mmol) followed by sulfamic acid (0.1 mmol, 9.7 mg).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

While isatoic anhydride and 4-Methyl-isatoic anhydride share a common reactive scaffold, the presence of the C4-methyl group imparts a distinct electronic signature. This substitution slightly tempers the reactivity of the C4 carbonyl and provides a crucial handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of resulting therapeutic agents. A thorough understanding of these differences enables researchers to make more informed decisions in experimental design, leading to more efficient and targeted synthesis of novel molecules.

References

-

E. C. Wagner; Marion F. Fegley. (1947). Isatoic anhydride. Organic Syntheses. [4]

-

Wikipedia. Isatoic anhydride. Wikipedia, The Free Encyclopedia. [1]

-

Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1218. [8][9][17]

-

Anshul Specialty Molecules. Isatoic Anhydride. Anshul Specialty Molecules Pvt. Ltd. [12]

-

Mallak Specialties Pvt Ltd. Isatoic Anhydride. Mallak Specialties.

-

Reddy, C. K., et al. (2021). Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. ACS Omega.

-

Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of Isatoic Anhydride Derivatives. Chemistry of Heterocyclic Compounds, 52(2), 90-92. [11]

-

Guidechem. (2023). Can you suggest six methods for synthesizing Isatoic Anhydride?. Guidechem FAQ. [6]

-

PubChem. Isatoic Anhydride. National Center for Biotechnology Information. [5]

-

Heravi, M. M., et al. (2014). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Research on Chemical Intermediates, 40, 1855-1863. [16]

-

HiMedia Laboratories. Isatoic anhydride. HiMedia Laboratories. [18]

-

Clark, R. H., & Wagner, E. C. (1944). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. The Journal of Organic Chemistry, 9(1), 55-67. [19]

-

Blue Dolphin. (2025). New Isatoic Anhydride Formula Discovered in Groundbreaking Research. Blue Dolphin Lead Generation.

-

Weeks, K. M. (2015). Isatoic anhydride derivatives and applications thereof. Google Patents. [14]

-

Weeks, K. M. (2019). Isatoic anhydride derivatives and applications thereof. Google Patents. [15]

-

ChemicalBook. 4-METHYL-ISATOIC ANHYDRIDE. ChemicalBook. [20][21]

-

Santa Cruz Biotechnology. 4-Methyl-isatoic anhydride. Santa Cruz Biotechnology, Inc. [2]

-

Goolamali, Z., et al. (2001). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. [10]

-

Paiva, J. P. B., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 15(7), 875. [13]

-

CymitQuimica. N-Methylisatoic anhydride. CymitQuimica.

-

Chem-Impex. N-Methylisatoic anhydride. Chem-Impex International. [3]

-

PubChem. N-Methylisatoic anhydride. National Center for Biotechnology Information.

-

Merger, F., & Towae, F. (1982). Preparation of isatoic anhydrides. Google Patents. [7]

-

Dinu, V., et al. (2011). Pharmaceutical Applications of Maleic Anhydride/Acid Copolymers. Current Drug Delivery, 8(1), 77-87.

-

ECHEMI. N-Methylisatoic anhydride. ECHEMI.

-

Patil, S. A., et al. (2020). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 5(40), 25831–25838. [22]

Sources

- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]